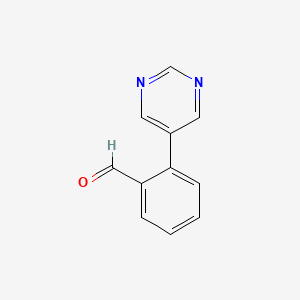

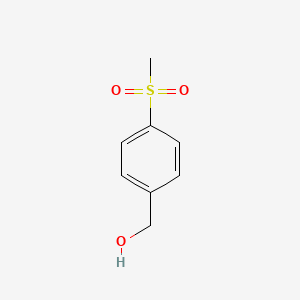

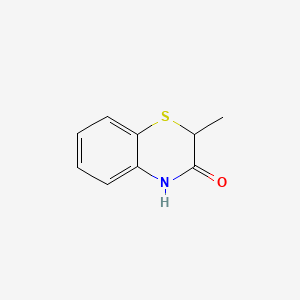

![molecular formula C11H13N3O B1307309 1-(3-o-Tolyl-[1,2,4]oxadiazol-5-yl)-ethylamine CAS No. 883547-38-4](/img/structure/B1307309.png)

1-(3-o-Tolyl-[1,2,4]oxadiazol-5-yl)-ethylamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “1-(3-o-Tolyl-[1,2,4]oxadiazol-5-yl)-ethylamine” is a derivative of 1,2,4-oxadiazole . It is a heterocyclic compound that contains two carbon atoms, two nitrogen atoms, and one oxygen atom in a five-membered ring .

Molecular Structure Analysis

The molecular structure of 1,2,4-oxadiazole derivatives, including “1-(3-o-Tolyl-[1,2,4]oxadiazol-5-yl)-ethylamine”, consists of a five-membered heterocyclic ring with two carbon atoms, two nitrogen atoms, and one oxygen atom . The presence of the two carbon atoms allows two substituents in the oxadiazole ring, whose positions cause differences in their properties due to variation in the electronic environment .Aplicaciones Científicas De Investigación

Anticancer Agent

- Scientific Field : Medicinal Chemistry

- Application Summary : Oxadiazoles have been synthesized and evaluated as promising anticancer agents . They have been used in drug discovery for cancer therapy .

- Methods of Application : The compounds were synthesized by cyclization of benzophenone hydrazide, followed by the nucleophillic alkylation of the heterocyclic scaffold . The synthesized compounds were characterized by FT-IR, LCMS, and NMR spectral techniques .

- Results : The newly synthesized compounds were screened for anticancer activity. IC50 values of the most active compounds were observed for in-vitro anti-cancer activities against the MCF-7 and KB cell lines .

Antifungal Agent

- Scientific Field : Medicinal Chemistry

- Application Summary : Certain oxadiazole derivatives have shown antifungal activities .

- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .

- Results : The in vitro antifungal activities of these compounds were evaluated against Colletotrichum orbiculare, Botrytis cinerea, and Rhizoctonia solani .

Antibacterial Agent

- Scientific Field : Medicinal Chemistry

- Application Summary : Some 1,2,4-oxadiazole derivatives have shown strong antibacterial effects on Xanthomonas oryzae pv. oryzae (Xoo) and Xanthomonas oryzae pv. oryzicola (Xoc), which cause rice bacterial leaf blight and rice bacterial leaf streaks respectively .

- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .

- Results : Compounds 5m, 5r, 5u, 5v, 5x and 5y showed strong antibacterial effects on Xoo, with EC50 values ranging from 19.44 to 36.25 μg/mL, superior to bismerthiazol (BMT, EC50 = 77.46 μg/mL) and thiodiazole copper (TDC, EC50 = 99.31 μg/mL) . Compounds 5p, 5u and 5v exhibited excellent antibacterial ability against Xoc, with EC50 values of 31.40, 19.04 and 21.78 μg/mL, respectively, better than that of BMT (EC50 = 68.50 μg/mL) and TDC (EC50 = 91.05 μg/mL) .

Nematocidal Agent

- Scientific Field : Agricultural Chemistry

- Application Summary : Some 1,2,4-oxadiazole derivatives have shown moderate nematocidal activity against Meloidogyne incognita .

- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .

- Results : The title compounds exhibited moderate nematocidal activity against Meloidogyne incognita .

Analgesic Agent

- Scientific Field : Medicinal Chemistry

- Application Summary : Some 1,2,4-oxadiazole derivatives have been found to possess significant peripheral analgesic properties .

- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .

- Results : In a preliminary screening, some compounds showed some analgesic property; in fact, certain compounds have slightly better activity than dipyrone .

Anti-Inflammatory Agent

- Scientific Field : Medicinal Chemistry

- Application Summary : Oxadiazoles are physiologically active heterocyclic compounds owing to a vast sphere of biological activities, including anti-inflammatory .

- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .

- Results : The specific results or outcomes obtained were not detailed in the source .

Direcciones Futuras

The future research directions for 1,2,4-oxadiazole derivatives, including “1-(3-o-Tolyl-[1,2,4]oxadiazol-5-yl)-ethylamine”, could involve further exploration of their biological activities and potential applications in medicine and agriculture . Additionally, the development of novel efficient and convenient methods for the synthesis of 1,2,4-oxadiazole derivatives with diverse functionalities is an important goal for modern organic chemistry .

Propiedades

IUPAC Name |

1-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]ethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O/c1-7-5-3-4-6-9(7)10-13-11(8(2)12)15-14-10/h3-6,8H,12H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNDHHFVHVWUZQY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=NOC(=N2)C(C)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20390314 |

Source

|

| Record name | 1-(3-o-Tolyl-[1,2,4]oxadiazol-5-yl)-ethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20390314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-o-Tolyl-[1,2,4]oxadiazol-5-yl)-ethylamine | |

CAS RN |

883547-38-4 |

Source

|

| Record name | 1-(3-o-Tolyl-[1,2,4]oxadiazol-5-yl)-ethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20390314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

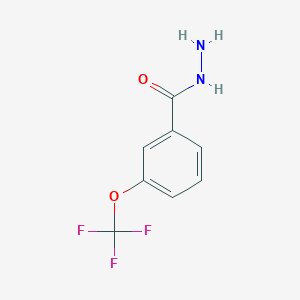

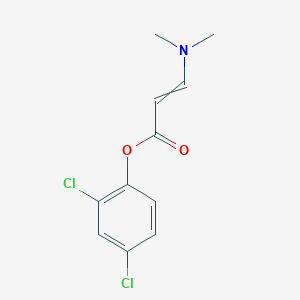

![(E)-2-{[2-(3,5-dichlorophenoxy)-3-pyridinyl]carbonyl}-3-(dimethylamino)-2-propenenitrile](/img/structure/B1307226.png)

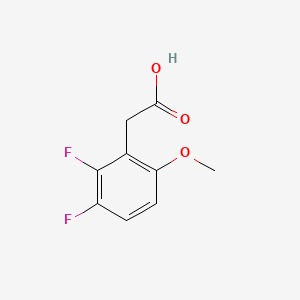

![(Z)-2-[4-(3-fluoropropoxy)phenyl]-3-(4-phenoxyanilino)-2-propenenitrile](/img/structure/B1307235.png)

![2-[(2-Amino-5-methoxyphenyl)dithio]-4-methoxyaniline](/img/structure/B1307240.png)

![(Z)-3-[4-(3-formyl-1H-indol-1-yl)phenyl]-2-(1-methyl-1H-pyrrol-2-yl)-2-propenenitrile](/img/structure/B1307269.png)